4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-6-4(8(12)13)1-2-5-7(6)11-3-10-5;/h1-3H,(H,10,11)(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQFZZKXLGHEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)N=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-55-1 | |
| Record name | 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the benzimidazole ring.
Carboxylation: Addition of a carboxylic acid group to the fluorinated benzimidazole.
Hydrochloride Formation: Conversion of the carboxylic acid to its hydrochloride salt.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. For example, fluorination may require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its fluorine atom enhances the stability and reactivity of derivatives, making it valuable in constructing new compounds with desired properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to higher oxidation states | Potassium permanganate, chromium trioxide |
| Reduction | Reduces functional groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replaces fluorine or other groups | Sodium hydroxide, potassium tert-butoxide |
Biology
The compound is under investigation for its potential as a biochemical probe or inhibitor. It interacts with specific molecular targets such as enzymes and receptors, which can modulate biological pathways. For example, studies have shown that derivatives of benzodiazole compounds exhibit significant anti-cancer activity by inducing apoptosis in cancer cells .
Case Study: Anti-Cancer Activity
A derivative of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid demonstrated an IC50 value of 3 µM against leukemic cells. The mechanism involved cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .
Medicine
In medicinal chemistry, the compound has been explored for its therapeutic potential in treating various diseases. Research indicates that it may possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 µg/mL |
| Compound B | Escherichia coli | >64 µg/mL |
Industrial Applications
The compound is also utilized in industrial settings for the development of new materials and chemical processes. Its unique properties allow for the creation of innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzodiazole Derivatives
The benzodiazole scaffold is a common pharmacophore in medicinal chemistry. Substitutions at specific positions modulate biological activity, solubility, and stability. Below is a comparative analysis with key analogs:
4-Fluoro-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride
- Substituent : Fluorine at position 4.
- Molecular Weight : 216.60 g/mol.
7-Bromo-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride (CAS: 1889940-76-4)
- Substituent : Bromine at position 7.
- Molecular Weight: Not explicitly reported, but estimated at ~261.51 g/mol (calculated for C₇H₅BrClN₂O₂).
- Properties : Bromine’s larger atomic radius and polarizability may increase steric hindrance and lipophilicity compared to fluorine. This could reduce aqueous solubility but enhance binding to hydrophobic targets.
- Applications : Listed as a pharmaceutical intermediate in building block catalogs .
Comparative Insights
| Property | 4-Fluoro Derivative | 7-Bromo Derivative |
|---|---|---|
| Substituent | F (4-position) | Br (7-position) |
| Molecular Weight | 216.60 g/mol | ~261.51 g/mol (estimated) |
| Electronegativity | High (F) | Moderate (Br) |
| Lipophilicity (LogP) | Likely lower than Br analog | Higher due to Br |
| Applications | R&D building block | Pharmaceutical intermediates |
The position and type of halogen critically influence properties. Fluorine’s electronegativity may favor hydrogen bonding in drug-receptor interactions, while bromine’s bulkiness could enhance binding to hydrophobic pockets .
Other Hydrochloride Salts in Drug Development
Jatrorrhizine Hydrochloride (CAS: N/A)
- Structure : Protoberberine alkaloid.
- Applications : Studied for antidiabetic and antioxidant effects in preclinical models .

- Comparison : Unlike the benzodiazole core, jatrorrhizine’s polycyclic structure confers distinct biological activities, highlighting the role of core scaffold diversity.
Nicardipine Hydrochloride
Research Findings and Limitations
- Structural Insights: The benzodiazole core is versatile, but substituent effects require empirical validation. No direct bioactivity data for the 4-fluoro derivative are available in the provided evidence.
- Synthesis and Availability : The 4-fluoro derivative is currently unavailable, while the 7-bromo analog is accessible, suggesting higher demand or simpler synthesis for the latter .
- Safety Data : GHS hazard information for the 4-fluoro compound is listed but lacks specifics (e.g., toxicity thresholds) .
Biological Activity
4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and applications in various scientific domains.
- Molecular Formula: C8H5FN2O2
- Molecular Weight: 180.14 g/mol
- CAS Number: 1804150-46-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.
Therapeutic Potential
This compound has been explored for its potential therapeutic applications in treating various diseases. Its structural similarities to known inhibitors suggest it may act as a biochemical probe or inhibitor in pathways relevant to cancer and other diseases .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of benzodiazole derivatives, revealing that compounds with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in enhancing antibacterial properties .
Case Study 2: Enzymatic Inhibition
Research into related compounds showed that benzodiazole derivatives can act as inhibitors for various enzymes involved in cancer metabolism. For instance, studies demonstrated that modifications at the benzodiazole ring significantly influenced the inhibitory potency against specific tumor-associated enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-1H-1,3-benzodiazole | Lacks carboxylic acid | Moderate antimicrobial activity |
| 4-Fluoro-1H-1,3-benzodiazole-5-carbaldehyde | Contains aldehyde group | Higher reactivity; potential enzyme inhibition |
| This compound | Contains carboxylic acid | Investigated for therapeutic applications |
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride in academic laboratories?
Methodological Answer: The synthesis typically involves halogenation of a benzodiazole precursor. For example, fluorination can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions in aprotic solvents (e.g., DMF or acetonitrile). Post-functionalization with hydrochloric acid yields the hydrochloride salt. Reaction progress should be monitored via TLC or LC-MS, and intermediates purified via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Structural Confirmation: Employ H/C NMR (DMSO-d) to verify fluorine substitution at position 4 and the carboxylic acid proton. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at 256.18 m/z) .
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and acidic aqueous buffers (pH < 3). Stability tests under varying pH (1–7) and temperatures (4°C–40°C) should use UV-Vis spectroscopy to track degradation over 72 hours .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for fluorinated benzodiazoles?
Methodological Answer: Fluorine’s electronegativity causes complex splitting in NMR. Use F NMR to directly confirm substitution patterns. For ambiguous H NMR signals, 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift prediction) can resolve structural ambiguities .
Q. What strategies optimize yield in multi-step syntheses of halogenated benzodiazoles?
Methodological Answer:
- Halogenation Step: Use N-bromosuccinimide (NBS) or Selectfluor™ in dichloromethane at 0°C–25°C to minimize side reactions.
- Acidification: Add HCl gas dropwise to the freebase in ethanol to precipitate the hydrochloride salt with >90% yield.
- Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .
Q. How does fluorine substitution impact crystallographic analysis compared to chloro/bromo analogs?
Methodological Answer: Fluorine’s smaller atomic radius and lower electron density reduce X-ray scattering contrast, complicating structure solution. Use synchrotron radiation or SHELXL (with TWIN/BASF instructions) for high-resolution data. Compare with chloro/bromo analogs to validate unit cell parameters and hydrogen bonding networks .
Q. What computational methods predict the bioactivity of fluorinated benzodiazole derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., kinases) to model interactions. The fluorine atom enhances binding via halogen bonding (e.g., with backbone carbonyls).
- QSAR Models: Train models on datasets of benzodiazole IC values to correlate substituent effects (e.g., Hammett σ values) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer: Variations may arise from polymorphic forms or residual solvents. Perform DSC analysis at 10°C/min under nitrogen. Compare with literature after recrystallization (e.g., ethanol/water vs. acetonitrile). PXRD can identify crystalline phases, and TGA confirms solvent-free material .
Method Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


